5-(morpholine-4-carbonyl)-N-phenethylfuran-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

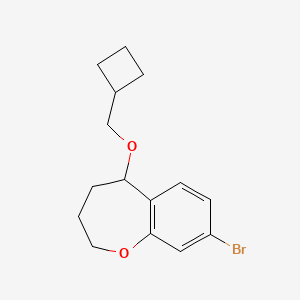

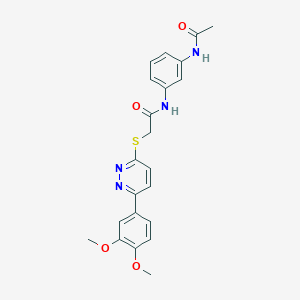

The compound “5-(morpholine-4-carbonyl)-N-phenethylfuran-2-sulfonamide” is a complex organic molecule. It contains a morpholine ring, which is a common feature in many pharmaceuticals . The carbonyl group (-C=O) is a functional group present in many biological compounds. The phenethyl group is a two-carbon chain attached to a phenyl ring, and furan is a five-membered aromatic ring with four carbon atoms and one oxygen .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex, given the presence of several different functional groups and rings. The morpholine ring and the furan ring would contribute to the three-dimensionality of the molecule .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. The carbonyl group is often involved in nucleophilic addition reactions, while the aromatic furan ring may undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of the various functional groups. For example, the morpholine ring could contribute to the compound’s solubility in water .Scientific Research Applications

Enzyme Inhibition

Sulfonamide derivatives have been extensively studied for their enzyme inhibitory properties. For instance, aromatic sulfonamide inhibitors have shown potent inhibition against carbonic anhydrase isoenzymes, which are crucial for various physiological processes including respiration, acid-base balance, and CO2 transport (Supuran et al., 2013). Similarly, N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides have been synthesized and demonstrated acetylcholinesterase inhibitory activity, which is significant for developing therapeutic agents for Alzheimer’s disease (Abbasi et al., 2018).

Antimicrobial and Antibiotic Modulation

The antimicrobial properties of sulfonamide derivatives, such as 4-(Phenylsulfonyl) morpholine, have been investigated against standard and multi-resistant strains of various microorganisms. This research highlights the potential of sulfonamide derivatives in treating diseases caused by resistant microorganisms (Oliveira et al., 2015).

Anticancer Activity

Novel sulfonamide derivatives have shown promising anticancer activity. For example, novel indole-based sulfonohydrazide derivatives containing a morpholine heterocyclic ring have been synthesized and evaluated against human breast cancer cells, indicating potential for selective and significant inhibition of cancerous cell proliferation (Gaur et al., 2022).

Synthesis and Chemical Properties

The synthesis of sulfonamide derivatives through various chemical reactions and their potential applications in medicinal chemistry and other fields have been a subject of research. For instance, the electrochemical synthesis of sulfonamide derivatives has been explored, offering insights into efficient and eco-friendly synthesis methods (Beiginejad & Nematollahi, 2014).

Drug Binding Sites and Molecular Interactions

The interaction of sulfonamide derivatives with human serum albumin has been studied to understand the specific drug binding sites, which is crucial for the development of more effective therapeutic agents (Sudlow et al., 1976).

Safety and Hazards

Future Directions

properties

IUPAC Name |

5-(morpholine-4-carbonyl)-N-(2-phenylethyl)furan-2-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O5S/c20-17(19-10-12-23-13-11-19)15-6-7-16(24-15)25(21,22)18-9-8-14-4-2-1-3-5-14/h1-7,18H,8-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFRFKSUCHNLDCB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CC=C(O2)S(=O)(=O)NCCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(morpholine-4-carbonyl)-N-phenethylfuran-2-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,5-diamino-4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1H-pyrrol-3-one](/img/structure/B2417811.png)

![2-[(4-Bromophenyl)sulfanyl]nicotinaldehyde](/img/structure/B2417812.png)

![5-[3-(2-Tert-butylbenzimidazol-1-yl)azetidin-1-yl]-3-methyl-1,2,4-thiadiazole](/img/structure/B2417819.png)

![N-(3,4-dimethoxyphenyl)-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2417824.png)

![[2-(2-Ethoxyanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2417825.png)

![N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2417828.png)

![(E)-N-((3-(2-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)morpholin-4-amine](/img/structure/B2417830.png)

![N-[2-amino-1-(aminocarbonothioyl)-2-oxoethyl]nicotinamide](/img/structure/B2417831.png)